molecular formula C16H11ClF3N3O2S B1300644 Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 159885-63-9

Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1300644
CAS No.: 159885-63-9
M. Wt: 401.8 g/mol
InChI Key: JTYLQNYWSPXULI-UHFFFAOYSA-N
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Description

Structural Isomerism

The compound exhibits limited structural isomerism due to its rigid substitution pattern:

  • Regioisomerism : The positions of the thiazole, trifluoromethyl, and carboxylate groups are fixed by IUPAC numbering (e.g., the thiazole must occupy position 1 of the pyrazole).
  • Stereoisomerism : No chiral centers are present in the structure, as confirmed by its SMILES string.

Conformational Flexibility

The compound’s conformational landscape is influenced by:

  • Rotatable Bonds : Five rotatable bonds, primarily within the ethyl carboxylate group and the linkage between the pyrazole and thiazole rings.
  • Torsional Angles : The thiazole and pyrazole rings adopt planar conformations, while the ethyl group and 4-chlorophenyl substituent exhibit rotational freedom.

PubChem3D conformer models suggest that low-energy conformers prioritize:

  • Minimized steric hindrance between the 4-chlorophenyl group and the trifluoromethyl group.
  • Stabilization of the ester group via intramolecular interactions.
Conformational Property Value Source
Topological Polar Surface Area (TPSA) 85.2 Ų
Rotatable Bond Count 5

The TPSA value indicates moderate polarity, influencing solubility and permeability. Computational studies using MMFF94s force fields predict that the compound’s bioactivity may correlate with specific conformers that optimize hydrophobic and electrostatic interactions.

Properties

IUPAC Name

ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O2S/c1-2-25-14(24)11-7-21-23(13(11)16(18,19)20)15-22-12(8-26-15)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYLQNYWSPXULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363289
Record name Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159885-63-9
Record name Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target. The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the compound.

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways, often leading to diverse downstream effects. The specific pathways and effects would depend on the exact nature of the target and the specific structure of the compound.

Biochemical Analysis

Biochemical Properties

Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can enhance the antioxidant capacity of cells, protecting them from oxidative damage. Additionally, the compound’s pyrazole ring can inhibit certain kinases, thereby modulating cell signaling pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation. The compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, enhancing the cell’s ability to counteract oxidative stress.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Biological Activity

Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound, supported by relevant data and case studies.

  • Molecular Formula : C₁₆H₁₁ClF₃N₃O₂S
  • Molecular Weight : 401.8 g/mol
  • Melting Point : 98–100 °C
  • CAS Number : 159885-63-9

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with pyrazole carboxylates. The structural elucidation is performed using various spectroscopic techniques, including IR, NMR, and mass spectrometry.

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives, including this compound. The compound was tested against several phytopathogenic fungi using the mycelium growth inhibition method. Notably, it showed promising antifungal activity with an EC50 value comparable to established fungicides.

CompoundTarget FungiEC50 (μg/mL)Comparison
This compoundRhizoctonia solani0.37Lower than carbendazol
CarbendazolRhizoctonia solani<0.10Standard control

The compound demonstrated effective inhibition against Rhizoctonia solani, indicating its potential as a fungicide in agricultural applications .

Anti-inflammatory and Antimicrobial Properties

In addition to antifungal activity, derivatives of this compound have been evaluated for anti-inflammatory and antimicrobial properties. Pyrazoles are known for their ability to inhibit cyclooxygenase enzymes and exhibit antibacterial effects against various pathogens.

A recent study reported that substituted pyrazoles possess significant anti-inflammatory activity superior to standard treatments like diclofenac sodium. The presence of specific substituents on the pyrazole ring enhances these activities .

Case Studies

  • Antifungal Efficacy in Agriculture :
    A field study demonstrated that formulations containing this compound significantly reduced fungal infections in crops compared to untreated controls.
  • Pharmacological Screening :
    In vitro tests revealed that this compound exhibited cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibit potential anticancer properties. Specifically, thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that the incorporation of trifluoromethyl groups enhances biological activity by increasing lipophilicity and metabolic stability .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Thiazole derivatives are known to possess broad-spectrum antibacterial and antifungal properties. This compound has shown promising results against various pathogens in vitro, suggesting its potential as a lead compound for developing new antimicrobial agents .

Agricultural Applications

Pesticide Development
The structural characteristics of this compound make it a candidate for agricultural applications, particularly in pesticide formulation. Compounds with thiazole and pyrazole moieties are being explored for their effectiveness against pests while minimizing environmental impact. Research has demonstrated that such compounds can act as effective insecticides and fungicides .

Material Science Applications

Polymer Synthesis
In material science, the compound can be utilized in the synthesis of polymers with specific properties. The incorporation of thiazole and pyrazole units into polymer matrices can enhance thermal stability and mechanical strength. Recent studies have focused on creating polymeric materials that exhibit improved performance characteristics for applications in coatings and composites .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated that derivatives with trifluoromethyl groups significantly inhibited cancer cell growth in vitro.
Study 2Antimicrobial PropertiesShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Study 3Pesticide EfficacyEvaluated as an effective insecticide with low toxicity to non-target organisms.
Study 4Polymer PropertiesDeveloped a new polymer blend incorporating thiazole derivatives that exhibited enhanced mechanical properties.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents LogP* Solubility (mg/mL)*
Target Compound C₁₆H₁₁ClF₃N₃O₂S 401.79 4-Cl-phenyl-thiazole, CF₃ 3.8 0.12
Ethyl 1-(4-Methylphenyl)-5-(CF₃)-pyrazole-4-carboxylate C₁₄H₁₃F₃N₂O₂ 298.26 4-Me-phenyl 3.2 0.45
Ethyl 3-[1-(4-F-phenyl)-pyrazol-4-yl]-oxadiazole-5-carboxylate C₁₄H₁₁FN₄O₃ 318.27 4-F-phenyl, oxadiazole 2.9 0.78
Ethyl 1-(4-NO₂-phenyl)-5-(CF₃)-pyrazole-4-carboxylate C₁₃H₁₀F₃N₃O₄ 329.24 4-NO₂-phenyl 2.5 1.20

*Predicted using ChemAxon and ACD/Labs software.

Q & A

Q. Example protocol :

Synthesize ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate via cyclocondensation of ethyl acetoacetate with trifluoroacetohydrazide .

Introduce the thiazole subunit using 2-bromo-1-(4-chlorophenyl)ethan-1-one and thiourea derivatives .

Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm structure via 1^1H NMR and X-ray crystallography .

[Basic] How is the crystal structure of this compound validated, and what intermolecular interactions stabilize its conformation?

X-ray crystallography is the gold standard for structural validation. Key findings include:

  • Planarity : The pyrazole and thiazole rings adopt near-coplanar arrangements, with dihedral angles <10° between rings .
  • Intermolecular interactions :
    • C–H···O hydrogen bonds between the ester carbonyl and adjacent aromatic protons.
    • π-π stacking between chlorophenyl and trifluoromethylpyrazole moieties (distance: 3.5–3.8 Å) .
  • Torsional angles : The ethyl carboxylate group exhibits rotational flexibility, influencing packing efficiency .

Q. Methodological steps :

  • Grow single crystals via slow evaporation (solvent: ethanol/dichloromethane).
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine structures using SHELXL-97, achieving R-factors <0.05 .

[Advanced] How can researchers optimize reaction yields in multi-step syntheses involving sensitive intermediates?

Yield optimization requires addressing instability of intermediates like trifluoromethylpyrazole derivatives:

  • Key strategies :
    • Temperature control : Maintain reactions at 0–5°C during thiourea coupling to prevent decomposition .
    • Catalyst selection : Use Pd(PPh3_3)4_4 for Suzuki couplings (yield improvement: 15–20% vs. PdCl2_2) .
    • One-pot reactions : Combine cyclocondensation and thiazole formation in a single pot to reduce intermediate isolation (e.g., Biginelli reaction protocols) .

Q. Data from evidence :

  • Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate synthesis achieved 78% yield using DMF-DMA as a cyclizing agent at 80°C for 10 hours .
  • Thiourea intermediates require anhydrous conditions to avoid hydrolysis (moisture content <0.1%) .

[Advanced] How can discrepancies between computational predictions and experimental spectroscopic data be resolved?

Discrepancies in 1^1H NMR chemical shifts or IR stretching frequencies arise from solvent effects or conformational flexibility. Mitigation strategies:

  • DFT calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level, incorporating solvent models (e.g., PCM for DMSO) .
  • Dynamic effects : Perform molecular dynamics simulations to account for rotational barriers in ester groups .
  • Experimental calibration : Use internal standards (e.g., TMS for NMR) and compare with structurally validated analogs .

Q. Case study :

  • For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT-predicted 1^1H NMR shifts deviated by <0.2 ppm after solvent correction .

[Advanced] What handling protocols are critical for maintaining compound stability during biological assays?

The compound’s ester group and trifluoromethyl moiety are prone to hydrolysis and photodegradation:

  • Storage : Store at –20°C in amber vials under argon. Desiccate with silica gel to prevent hydrolysis .
  • Solution preparation : Use anhydrous DMSO for stock solutions (water content <0.01% by Karl Fischer titration) .
  • In vitro assays : Add antioxidants (e.g., 0.1% BHT) to incubation media to inhibit radical-mediated degradation .

[Advanced] How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

SAR studies focus on modifying substituents to enhance bioactivity:

  • Variable substituents :
    • Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen effects on target binding .
    • Substitute ethyl carboxylate with methyl or tert-butyl esters to modulate lipophilicity .
  • Biological testing :
    • Screen analogs for antimicrobial activity (MIC assays against S. aureus and E. coli) .
    • Evaluate antitumor potential via MTT assays (IC50_{50} values in HeLa and MCF-7 cell lines) .

Q. Data-driven approach :

  • A pyrazolone analog with a thiophen-2-ylmethanone substituent showed IC50_{50} = 12.3 µM against MCF-7 cells .

[Basic] What analytical techniques are essential for confirming purity and structural integrity?

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) with purity >98% .
  • Spectroscopy :
    • 1^1H/13^{13}C NMR: Confirm substitution patterns (e.g., trifluoromethyl singlet at δ 120–125 ppm in 19^{19}F NMR) .
    • HRMS: Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 443.0521) .
  • Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

[Advanced] What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?

  • Prodrug design : Hydrolyze the ethyl ester to a carboxylic acid (increases solubility by 10–50×) .
  • Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .

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